Cas no 2639391-31-2 (rac-tert-butyl N-(1R,2S,3S,4S,5S,6R)-5,6-dihydroxy-3-phenylbicyclo2.2.1heptan-2-ylcarbamate)

2639391-31-2 structure
Produktname:rac-tert-butyl N-(1R,2S,3S,4S,5S,6R)-5,6-dihydroxy-3-phenylbicyclo2.2.1heptan-2-ylcarbamate
rac-tert-butyl N-(1R,2S,3S,4S,5S,6R)-5,6-dihydroxy-3-phenylbicyclo2.2.1heptan-2-ylcarbamate Chemische und physikalische Eigenschaften
Namen und Kennungen
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- rac-tert-butyl N-[(1R,2S,3S,4S,5S,6R)-5,6-dihydroxy-3-phenylbicyclo[2.2.1]heptan-2-yl]carbamate
- EN300-28229539
- 2639391-31-2
- rac-tert-butyl N-(1R,2S,3S,4S,5S,6R)-5,6-dihydroxy-3-phenylbicyclo2.2.1heptan-2-ylcarbamate
-
- Inchi: 1S/C18H25NO4/c1-18(2,3)23-17(22)19-14-12-9-11(15(20)16(12)21)13(14)10-7-5-4-6-8-10/h4-8,11-16,20-21H,9H2,1-3H3,(H,19,22)/t11-,12+,13+,14+,15-,16+/m1/s1
- InChI-Schlüssel: BLTVMDWCHNRIQP-GWNLFYIMSA-N
- Lächelt: O[C@H]1[C@H]([C@H]2C[C@@H]1[C@H](C1C=CC=CC=1)[C@H]2NC(=O)OC(C)(C)C)O
Berechnete Eigenschaften
- Genaue Masse: 319.17835828g/mol
- Monoisotopenmasse: 319.17835828g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 4
- Komplexität: 441
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topologische Polaroberfläche: 78.8Ų
rac-tert-butyl N-(1R,2S,3S,4S,5S,6R)-5,6-dihydroxy-3-phenylbicyclo2.2.1heptan-2-ylcarbamate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28229539-0.25g |
rac-tert-butyl N-[(1R,2S,3S,4S,5S,6R)-5,6-dihydroxy-3-phenylbicyclo[2.2.1]heptan-2-yl]carbamate |
2639391-31-2 | 95.0% | 0.25g |
$1393.0 | 2025-03-19 | |
Enamine | EN300-28229539-1.0g |
rac-tert-butyl N-[(1R,2S,3S,4S,5S,6R)-5,6-dihydroxy-3-phenylbicyclo[2.2.1]heptan-2-yl]carbamate |
2639391-31-2 | 95.0% | 1.0g |
$1515.0 | 2025-03-19 | |
Enamine | EN300-28229539-10.0g |
rac-tert-butyl N-[(1R,2S,3S,4S,5S,6R)-5,6-dihydroxy-3-phenylbicyclo[2.2.1]heptan-2-yl]carbamate |
2639391-31-2 | 95.0% | 10.0g |
$6512.0 | 2025-03-19 | |
Enamine | EN300-28229539-5g |
rac-tert-butyl N-[(1R,2S,3S,4S,5S,6R)-5,6-dihydroxy-3-phenylbicyclo[2.2.1]heptan-2-yl]carbamate |
2639391-31-2 | 5g |
$4391.0 | 2023-09-09 | ||
Enamine | EN300-28229539-1g |
rac-tert-butyl N-[(1R,2S,3S,4S,5S,6R)-5,6-dihydroxy-3-phenylbicyclo[2.2.1]heptan-2-yl]carbamate |
2639391-31-2 | 1g |
$1515.0 | 2023-09-09 | ||
Enamine | EN300-28229539-0.1g |
rac-tert-butyl N-[(1R,2S,3S,4S,5S,6R)-5,6-dihydroxy-3-phenylbicyclo[2.2.1]heptan-2-yl]carbamate |
2639391-31-2 | 95.0% | 0.1g |
$1332.0 | 2025-03-19 | |
Enamine | EN300-28229539-5.0g |
rac-tert-butyl N-[(1R,2S,3S,4S,5S,6R)-5,6-dihydroxy-3-phenylbicyclo[2.2.1]heptan-2-yl]carbamate |
2639391-31-2 | 95.0% | 5.0g |
$4391.0 | 2025-03-19 | |
Enamine | EN300-28229539-0.05g |
rac-tert-butyl N-[(1R,2S,3S,4S,5S,6R)-5,6-dihydroxy-3-phenylbicyclo[2.2.1]heptan-2-yl]carbamate |
2639391-31-2 | 95.0% | 0.05g |
$1272.0 | 2025-03-19 | |
Enamine | EN300-28229539-0.5g |
rac-tert-butyl N-[(1R,2S,3S,4S,5S,6R)-5,6-dihydroxy-3-phenylbicyclo[2.2.1]heptan-2-yl]carbamate |
2639391-31-2 | 95.0% | 0.5g |
$1453.0 | 2025-03-19 | |
Enamine | EN300-28229539-2.5g |
rac-tert-butyl N-[(1R,2S,3S,4S,5S,6R)-5,6-dihydroxy-3-phenylbicyclo[2.2.1]heptan-2-yl]carbamate |
2639391-31-2 | 95.0% | 2.5g |
$2969.0 | 2025-03-19 |
rac-tert-butyl N-(1R,2S,3S,4S,5S,6R)-5,6-dihydroxy-3-phenylbicyclo2.2.1heptan-2-ylcarbamate Verwandte Literatur
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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